Nitric acid--1-ethylpyrrolidin-2-one (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–1-ethylpyrrolidin-2-one (1/1) is a compound formed by the combination of nitric acid and 1-ethylpyrrolidin-2-one
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–1-ethylpyrrolidin-2-one typically involves the reaction of nitric acid with 1-ethylpyrrolidin-2-one under controlled conditions. The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete reaction and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes where nitric acid is reacted with 1-ethylpyrrolidin-2-one in reactors designed to handle the exothermic nature of the reaction. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–1-ethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Nitric acid–1-ethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of fine chemicals, dyes, and pigments.
Wirkmechanismus
The mechanism of action of nitric acid–1-ethylpyrrolidin-2-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating signaling pathways, such as those involved in oxidative stress or inflammation.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidin-2-one: A structurally related compound with similar chemical properties.
1-Ethylpyrrolidin-2-one: The parent compound without the nitric acid component.
Nitro derivatives: Compounds formed by the nitration of pyrrolidin-2-one derivatives.
Eigenschaften
CAS-Nummer |
918659-72-0 |
---|---|
Molekularformel |
C6H12N2O4 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
1-ethylpyrrolidin-2-one;nitric acid |
InChI |
InChI=1S/C6H11NO.HNO3/c1-2-7-5-3-4-6(7)8;2-1(3)4/h2-5H2,1H3;(H,2,3,4) |
InChI-Schlüssel |
JBQQWWDJXIXLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1=O.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.